

# The Biological Activity of FM-100: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

FM-100 is a fractionated extract derived from licorice root (Glycyrrhiza sp.) that has demonstrated significant anti-ulcer and gastric anti-secretory properties in preclinical studies. This technical guide provides a comprehensive review of the available scientific literature on the biological activity of FM-100, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation. The information is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of natural product-derived compounds for gastrointestinal disorders.

# Core Findings on the Biological Activity of FM-100

Early studies identified FM-100 as a promising agent for the treatment of peptic ulcers. Research conducted primarily in the 1970s and 1980s established its efficacy in animal models and began to elucidate its mechanism of action.

### **Anti-Ulcerogenic and Gastric Anti-Secretory Effects**

FM-100 has been shown to prevent the formation of ulcers and reduce gastric acid secretion in various animal models. A key study demonstrated that intraperitoneal administration of FM-100 at doses of 50 and 200 mg/kg dose-dependently prevented ulcer formation in pylorus-ligated



rats[1]. This effect was accompanied by a dose-dependent decrease in the volume of gastric juice and a slight increase in its pH, while pepsin activity was largely unaffected[1].

Further investigations into its anti-secretory properties revealed that FM-100's mechanism is distinct from that of anticholinergic agents[2][3]. It was observed that FM-100 decreased non-stimulated gastric secretion volume and acid output in pylorus-ligated rats[2][3].

### **Mechanism of Action: Inhibition of Gastrin Release**

The primary mechanism underlying the gastric anti-secretory effect of FM-100 is believed to be the inhibition of endogenous gastrin release from the antral mucosa[2][4][5]. Gastrin is a key hormone that stimulates the secretion of gastric acid.

Studies in rats with a separated antrum and fundus showed that intraduodenal administration of FM-100 led to a dose-dependent decrease in serum gastrin concentration[4][5]. In anesthetized dogs with a similar surgical preparation, a 200 mg/kg intraduodenal dose of FM-100 prevented the increase in both acid output and serum gastrin concentration that is typically induced by the administration of a peptone solution[4][5]. Interestingly, FM-100 did not inhibit gastric secretion induced by the direct administration of crude gastrin, further supporting the hypothesis that its action is on gastrin release rather than on the gastrin receptor itself[2].

The precise molecular targets of FM-100 within the gastrin-releasing pathway have not been fully elucidated in the available literature.

# **Quantitative Data Summary**

The following tables summarize the quantitative data on the biological activity of FM-100 as reported in the reviewed literature. Due to the limited availability of full-text articles, the data presented here is derived from abstracts of the original publications.

Table 1: Anti-Ulcer and Gastric Anti-Secretory Effects of FM-100 in Pylorus-Ligated Rats



| Parameter            | Dose (mg/kg, i.p.) | Effect                    | Reference |
|----------------------|--------------------|---------------------------|-----------|
| Ulcer Formation      | 50, 200            | Dose-dependent prevention | [1]       |
| Gastric Juice Volume | 50, 200            | Dose-dependent decrease   | [1]       |
| Gastric Juice pH     | 50, 200            | Slight increase           | [1]       |
| Pepsin Activity      | 50, 200            | Scarcely influenced       | [1]       |

Table 2: Effects of FM-100 on Serum Gastrin Concentration

| Animal Model                                     | Dose (mg/kg)  | Route of<br>Administration | Effect on<br>Serum Gastrin            | Reference |
|--------------------------------------------------|---------------|----------------------------|---------------------------------------|-----------|
| Conscious Rats                                   | 400           | p.o.                       | No effect on basal levels             | [4][5]    |
| Conscious Rats                                   | 800           | p.o.                       | Increased basal<br>levels             | [4][5]    |
| Rats (antrum<br>separated from<br>fundus)        | Not specified | i.d.                       | Dose-dependent<br>decrease            | [4][5]    |
| Conscious<br>Beagles (fed)                       | 400           | p.o.                       | No effect on feeding-induced increase | [4][5]    |
| Anesthetized Dogs (antrum separated from fundus) | 200           | i.d.                       | Prevented peptone-induced increase    | [4][5]    |

# **Experimental Protocols**

The following are descriptions of the key experimental methodologies as inferred from the available abstracts. For detailed, replicable protocols, access to the full-text publications is



necessary.

### **Pylorus Ligation-Induced Ulcer Model in Rats**

This model is a standard method for evaluating anti-ulcer drugs.

- Animal Model: Male rats of an inbred strain were used[1].
- Procedure: The pylorus of the stomach is ligated under anesthesia to cause the accumulation of gastric acid, leading to ulcer formation.
- Drug Administration: FM-100 was administered intraperitoneally (i.p.) at doses of 50 and 200 mg/kg[1]. Other anti-ulcer agents were administered via different routes for comparison (intraduodenally or per os)[1].
- Endpoint Analysis: After a set period, the animals are euthanized, and the stomachs are
  examined for ulcer formation. The volume, pH, and pepsin activity of the gastric juice are
  also measured[1].

# Gastrin Release Studies in Rats and Dogs

These experiments were designed to investigate the effect of FM-100 on serum gastrin levels.

- Animal Model: Studies were conducted in both rats and dogs[4][5].
- Surgical Preparation: To isolate the effects on gastrin release from the antrum, a surgical procedure was performed to separate the antrum from the fundus of the stomach[4][5].
- Drug Administration: FM-100 was administered either orally (p.o.) or intraduodenally (i.d.) at various doses[4][5].
- Stimulation of Gastrin Release: In some experiments, gastrin release was stimulated by feeding or by the administration of a peptone solution into the separated antrum[4][5].
- Endpoint Analysis: Blood samples were collected to measure serum gastrin concentrations using radioimmunoassay[6].

# **Signaling Pathways and Visualizations**



The primary mechanism of FM-100's anti-secretory action is the inhibition of gastrin release. The following diagrams illustrate the general pathway of gastrin release and its subsequent effect on gastric acid secretion, with the hypothesized point of intervention for FM-100.



Click to download full resolution via product page

Caption: Hypothesized mechanism of FM-100 on the gastrin release pathway.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating the anti-ulcer activity of FM-100.

### **Conclusion and Future Directions**

The available literature strongly suggests that FM-100, a fractionated extract of licorice root, possesses significant anti-ulcerogenic and gastric anti-secretory properties. The primary mechanism of action appears to be the inhibition of endogenous gastrin release. However, the existing research, largely conducted several decades ago, presents a number of opportunities for further investigation.



#### Future research should focus on:

- Chemical Characterization: A detailed phytochemical analysis of the FM-100 fraction is needed to identify the specific bioactive compounds responsible for its anti-secretory effects.
- Molecular Mechanism: Elucidating the precise molecular targets of FM-100's active constituents within the gastrin-releasing cells would provide a more complete understanding of its mechanism of action.
- Modern Preclinical Models: Evaluation of FM-100 in more contemporary and diverse preclinical models of peptic ulcer disease, including those that are NSAID-induced or H. pylori-associated, would be beneficial.
- Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are required to assess the absorption, distribution, metabolism, excretion, and safety profile of FM-100.

A deeper understanding of the pharmacology of FM-100 could pave the way for the development of novel, targeted therapies for the management of peptic ulcers and other acid-related gastrointestinal disorders. Accessing the full-text versions of the cited literature is a critical next step for any research group intending to build upon these foundational studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gastrin signaling pathway | Pathway PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]



- 6. Effect of Licorice Extract (Fm100) on Release of Secretin and Exocrine Pancreatic Secretion in Humans | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [The Biological Activity of FM-100: A Literature Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171896#literature-review-on-the-biological-activity-of-fm-100]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com